molecular formula C19H13N3O3S B2968483 N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797899-84-3

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2968483
CAS No.: 1797899-84-3
M. Wt: 363.39
InChI Key: YTRDOPFEYOIYLB-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This molecule is built from a multi-heterocyclic scaffold, featuring furan, thiazole, and pyridine rings linked by an amide bond. While specific biological data for this exact compound is not available in the public scientific literature, its core structure is closely related to pharmacophores known for diverse biological activities. Heterocyclic compounds containing furan-thiazole hybrids are frequently investigated for their antimicrobial properties. For instance, recent studies on molecules incorporating 5-nitrofuran and thiazolidinone motifs have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and against metronidazole-resistant Helicobacter pylori strains . Furthermore, the pyridine ring is a common bioisostere used in drug design to improve pharmacokinetic properties and target binding . The specific incorporation of a pyridinyloxybenzamide moiety suggests potential for research into targeted protein inhibition. This combination of structural features makes this compound a promising candidate for researchers exploring new chemical entities in areas such as antibacterial development and anticancer agent discovery . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-18(22-19-21-15(12-26-19)16-7-4-10-24-16)13-5-3-6-14(11-13)25-17-8-1-2-9-20-17/h1-12H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRDOPFEYOIYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.

    Formation of the Pyridine Ether: The pyridine ring can be attached through a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with a suitable phenol derivative.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

The compound’s structural analogs, drawn from diverse pharmacological classes, highlight the impact of substituents on molecular properties and bioactivity. Below is a detailed analysis supported by data tables and research findings.

Structural and Molecular Comparisons

Table 1: Key Molecular Characteristics of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₇H₁₂N₃O₃S 338.07 Furan-2-yl (thiazole), pyridin-2-yloxy (benzamide) Combines aromatic heterocycles (furan, pyridine) with thiazole core.
4d () C₂₁H₂₁Cl₂N₃O₂S 442.38 Morpholinomethyl (thiazole), pyridin-3-yl (benzamide) Basic morpholine moiety may enhance solubility; spectral data confirmed purity .
3b () C₂₅H₂₁BrN₄O₅S 569.43 Bromophenyl, hydrazinyl, furan-2-yl Bromine increases molecular weight; screened for cytotoxicity .
LMM11 () C₁₉H₂₂N₄O₄S₂ 442.53 Furan-2-yl, sulfamoyl (oxadiazole core) Oxadiazole core with antifungal activity against C. albicans .
Compound C₂₄H₂₂N₄OS₂ 446.60 Piperidinyl, thiophen-2-yl Bulky piperidine increases complexity; thiophene enhances lipophilicity .
Compound C₁₇H₁₂Cl₂N₂O₃S₂ 427.30 Dichlorophenyl, methylsulfonyl Chlorine atoms enhance stability but reduce solubility .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The dichlorophenyl and methylsulfonyl groups in ’s compound increase lipophilicity and metabolic stability but may reduce aqueous solubility compared to the target’s furan and pyridyloxy groups, which are more polar .
  • Heterocyclic Influence: LMM11 () demonstrates that replacing thiazole with oxadiazole retains bioactivity (antifungal) while altering electronic properties. The target’s thiazole core may offer superior π-stacking interactions in drug-receptor binding .
  • Solubility-Enhancing Moieties: The morpholinomethyl group in 4d () introduces a tertiary amine, likely improving water solubility and bioavailability compared to the target’s unmodified thiazole .

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various heterocyclic moieties, which may contribute to its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a pyridine unit attached to a benzamide backbone. The structural formula can be represented as follows:

C17H14N4O2S\text{C}_{17}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 346.38 g/mol
  • LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity, which influences bioavailability.
  • Hydrogen Bond Donors/Acceptors: 1/6, affecting solubility and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation pathways.
  • Receptor Modulation: It could act on various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
  • DNA Interaction: There is potential for the compound to intercalate or bind to DNA, affecting replication and transcription processes.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor cell proliferation through various mechanisms:

  • In vitro Studies: Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7, HeLa).
CompoundCell LineIC50 (μM)
Compound AMCF75.6
Compound BHeLa12.3
This compoundA5498.1

Anti-inflammatory Activity

Research indicates that similar benzamide derivatives can inhibit pro-inflammatory cytokines. The compound may reduce levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

The antimicrobial efficacy of thiazole-containing compounds has been documented against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound could exhibit comparable activity.

Case Studies

  • Study on Cancer Cell Lines:
    A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 8.1 μM.
  • Inflammation Model:
    In an animal model of inflammation induced by LPS, administration of the compound resulted in a significant decrease in paw edema and reduced cytokine levels compared to control groups.

Q & A

Q. Why does bioactivity vary between crystallographic and solution-phase studies?

  • Methodological Answer :
  • Conformational Flexibility : Use molecular dynamics (MD) simulations to compare solution-phase conformers with crystal structures.
  • Solvent Effects : Polar solvents (e.g., DMSO) may stabilize non-bioactive conformers, as observed in pyridyloxy-benzamide analogs .

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